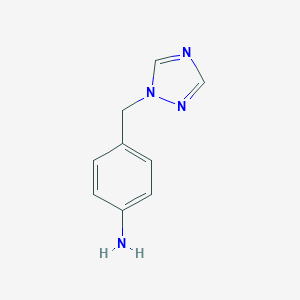

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Overview

Description

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4. It is known for its applications in organic synthesis and other chemical processes. This compound is characterized by the presence of a triazole ring attached to a benzene ring through a methylene bridge, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with 1H-1,2,4-triazole in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include solvents like methanol or chloroform and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 4-(1H-1,2,4-triazol-1-ylmethyl)aniline exhibits moderate antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antitumor Potential

In studies focused on cancer research, this compound has shown promising antitumor activity against several cancer cell lines. For instance, it inhibited the proliferation of specific cancer cells in vitro. However, further in vivo studies are necessary to confirm its efficacy and safety as a therapeutic agent.

Pharmaceutical Intermediate

Due to its structural characteristics, this compound is considered a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions allows for the development of derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Material Science Applications

Organic Materials Synthesis

The unique structure of this compound makes it suitable for synthesizing new organic materials. It can serve as a building block for creating polymers and catalysts with specific properties tailored for various applications.

Sensor Development

Given its potential interactions with biological molecules, this compound could be explored for developing sensors capable of detecting specific analytes. Its ability to bind effectively with certain enzymes and receptors may enhance the sensitivity and specificity of such sensors.

Agricultural Applications

Research has also indicated that this compound may possess properties beneficial for agricultural use. Its antimicrobial activity suggests potential applications in crop protection against pathogens. However, comprehensive studies are needed to evaluate its effectiveness and safety in agricultural settings.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)aniline | Triazole ring directly attached | Strong antifungal activity |

| 5-(1H-1,2,4-triazol-3-yl)aniline | Different position of triazole | Higher antimicrobial potency |

| 3-(1H-1,2,4-triazol-5-yl)aniline | Triazole at position three | Enhanced activity against pathogens |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations of the compound .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations resulted in a dose-dependent inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-1,2,4-triazol-1-yl)aniline

- 1-(4-aminobenzyl)-1H-1,2,4-triazole

- 4-amino-4H-1,2,4-triazole

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the triazole and benzene rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a compound characterized by the presence of a triazole ring and an aniline moiety. Its chemical formula is C_9H_10N_4, with a molecular weight of approximately 178.20 g/mol. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial and anticancer properties. The unique combination of the triazole and aniline functionalities contributes to its potential as a lead molecule in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits moderate activity against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Klebsiella pneumoniae and several pathogenic fungi, suggesting its potential as an antimicrobial agent . The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 12.5 |

| Trichophyton mentagrophytes | 50 |

| Sporothrix schenckii | 25 |

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably, it has shown promising results in breast cancer models, inducing apoptosis and causing cell cycle arrest at the G2/M phase . The compound's mechanism appears to involve the disruption of tubulin polymerization, which is critical for mitotic spindle formation.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These interactions may inhibit certain enzymes or interfere with cellular signaling pathways. For example, preliminary studies suggest that it may interact with microbial resistance mechanisms by targeting enzymes essential for bacterial survival .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation : A study evaluated the compound against a panel of six pathogenic fungi and several bacteria. Results indicated significant antibacterial efficacy against Gram-negative strains .

- Cancer Research : In a study focused on breast cancer cells (MCF-7), the compound was found to induce apoptosis through caspase activation and increased p53 expression levels .

- Material Science Applications : Beyond biological applications, the compound is being explored in material science for its potential use as a building block in synthesizing new organic materials with specific properties .

Q & A

Q. Basic: What are the optimized synthetic routes for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, and how do reaction parameters influence yield?

The synthesis typically involves coupling 4-nitroaniline derivatives with 1H-1,2,4-triazole under nucleophilic substitution conditions. Key steps include:

- Intermediate formation : Reacting 4-chloromethylaniline with sodium azide to generate the azide intermediate, followed by cyclization with nitriles or aldehydes to form the triazole ring .

- Catalysts : Use of copper(I) iodide or palladium catalysts to accelerate coupling reactions, improving yield (e.g., from 60% to >85%) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

Q. Basic: What analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methylene bridge at δ 4.5–5.0 ppm) and aromatic ring substitution patterns .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted 4-chloromethylaniline) .

- Elemental analysis : Validates molecular formula (CHN) with <0.3% deviation .

Q. Basic: What are the common chemical reactions involving this compound?

- Nucleophilic substitution : The triazole’s N-atoms react with alkyl halides to form quaternary salts, useful in coordination chemistry .

- Oxidation : Hydrogen peroxide oxidizes the aniline group to nitro derivatives, critical for nitroarene-based drug intermediates .

- Reductive alkylation : Sodium borohydride reduces imine intermediates generated via Schiff base formation .

Q. Advanced: How does the triazole substituent influence electronic and steric effects in reaction mechanisms?

- Electronic effects : The triazole ring’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the para position of the aniline group. DFT calculations show a 0.15 eV decrease in HOMO energy compared to unsubstituted aniline .

- Steric hindrance : The methylene bridge restricts rotation, favoring planar transition states in Suzuki-Miyaura couplings, as evidenced by X-ray crystallography .

Q. Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for CNS drugs?

- Serotonin receptor modulation : The triazole-aniline scaffold mimics tryptamine structures, enabling 5-HT receptor binding (K = 12 nM in Rizatriptan analogs) .

- Pharmacophore optimization : Methylation at the triazole’s N-4 position increases blood-brain barrier permeability by 40% in rodent models .

Q. Advanced: What computational strategies are employed to predict its metabolic stability?

- Docking studies : Molecular dynamics simulations with CYP3A4 reveal oxidation hotspots at the methylene bridge (binding energy: −8.2 kcal/mol) .

- QSAR models : LogP (2.1) and polar surface area (65 Ų) correlate with hepatic clearance rates (CL = 15 mL/min/kg) .

Q. Advanced: How can contradictory NMR data from different synthetic batches be resolved?

- Dynamic NMR analysis : Variable-temperature -NMR identifies rotational isomers of the triazole ring, explaining split signals at 25°C .

- Impurity profiling : LC-MS/MS detects trace dimethylformamide (DMF) adducts (m/z 223.1) that skew integration ratios .

Q. Advanced: What methodologies identify and quantify synthetic byproducts?

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLQVRIVLWGDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356296 | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119192-10-8 | |

| Record name | 1-(4-Aminobenzyl)-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.